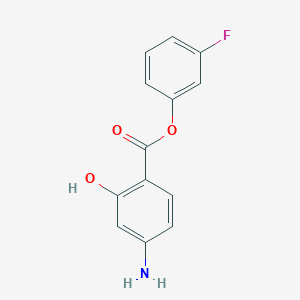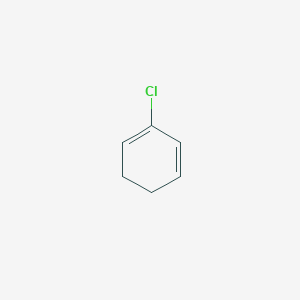
2-Chlorocyclohexa-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorocyclohexa-1,3-diene is an organic compound with the molecular formula C6H7Cl It is a derivative of cyclohexa-1,3-diene, where one hydrogen atom is replaced by a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chlorocyclohexa-1,3-diene can be synthesized through several methods. One common approach involves the chlorination of cyclohexa-1,3-diene. This reaction typically requires the presence of a chlorine source, such as molecular chlorine (Cl2), and a catalyst to facilitate the reaction. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chlorocyclohexa-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bonds in the cyclohexa-1,3-diene ring can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, acids, bases, and transition metal catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while addition reactions can produce saturated or partially saturated compounds .
Wissenschaftliche Forschungsanwendungen
2-Chlorocyclohexa-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-chlorocyclohexa-1,3-diene involves its interaction with molecular targets through its reactive double bonds and chlorine atom. These interactions can lead to the formation of new chemical bonds and the alteration of existing ones. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological systems .
Vergleich Mit ähnlichen Verbindungen
2-Chlorocyclohexa-1,3-diene can be compared with other similar compounds, such as:
Cyclohexa-1,3-diene: The parent compound without the chlorine atom.
1,4-Cyclohexadiene: An isomer of cyclohexa-1,3-diene with different double bond positions.
Other Halogenated Cyclohexadienes: Compounds with different halogen substituents (e.g., fluorine, bromine) that exhibit varying reactivity and properties.
Eigenschaften
CAS-Nummer |
55949-57-0 |
|---|---|
Molekularformel |
C6H7Cl |
Molekulargewicht |
114.57 g/mol |
IUPAC-Name |
2-chlorocyclohexa-1,3-diene |
InChI |
InChI=1S/C6H7Cl/c7-6-4-2-1-3-5-6/h2,4-5H,1,3H2 |
InChI-Schlüssel |
VDTIPXHUQNVZKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride](/img/structure/B14646797.png)

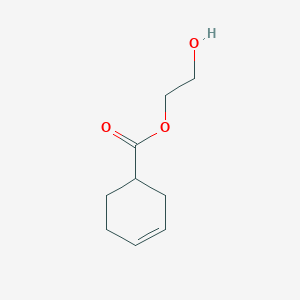
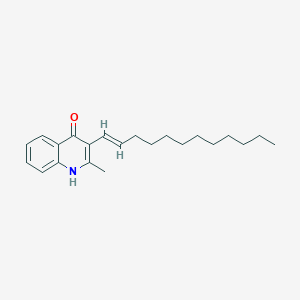
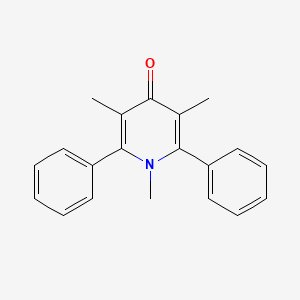
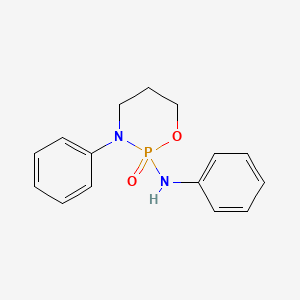

![Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14646847.png)
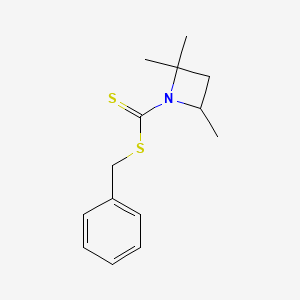
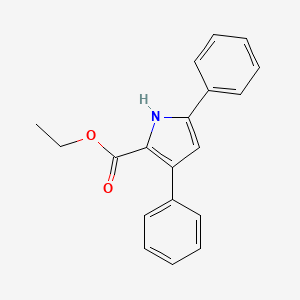
![2-[(Trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14646859.png)


